3-(1-Methoxycyclopropyl)benzonitrile
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Overview
Description
3-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Preparation Methods
The synthesis of 3-(1-Methoxycyclopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The methoxycyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the methoxycyclopropyl group may influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
3-(1-Methoxycyclopropyl)benzonitrile can be compared with other similar compounds such as benzonitrile, 3-methoxybenzonitrile, and cyclopropylbenzonitrile. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxycyclopropyl group in this compound imparts unique properties that distinguish it from its analogs .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
HFGDSPULBWNYKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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